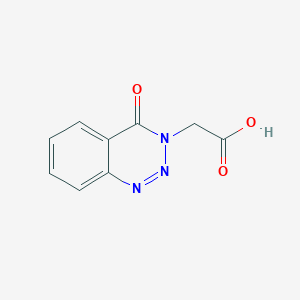

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is a heterocyclic compound that contains a benzotriazine ring fused with an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with nitrous acid to form the diazonium salt, which then undergoes cyclization to yield the benzotriazine ring. Subsequent acylation with chloroacetic acid results in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzotriazine ring.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted acetic acid derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is its antimicrobial properties. Studies have shown that derivatives of benzotriazine compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that modifications to the benzotriazine core enhance its efficacy against resistant bacterial strains.

Case Study : A recent investigation into the structure-activity relationship (SAR) of benzotriazine derivatives indicated that certain substitutions on the benzene ring significantly improve antimicrobial potency. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives.

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study : In vitro studies on human cancer cell lines revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was found to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, particularly those involved in metabolic pathways. Its ability to bind to active sites makes it a candidate for drug design targeting metabolic disorders.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Aldose Reductase | 15 | Competitive inhibition |

| Carbonic Anhydrase | 20 | Non-competitive inhibition |

| Dipeptidyl Peptidase IV | 12 | Mixed inhibition |

Polymer Synthesis

The unique chemical structure allows for its use in polymer chemistry as a building block for synthesizing novel polymers with specific functionalities.

Case Study : A research team utilized this compound to create a new class of biodegradable polymers that exhibit enhanced mechanical properties and thermal stability compared to conventional polymers.

Mécanisme D'action

The mechanism of action of (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl acetate

- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionic acid

- (4-oxo-1,2,3-benzotriazin-3(4H)-yl)butyric acid

Comparison: (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications where other compounds may not be as effective.

Activité Biologique

(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including cytotoxicity, enzyme inhibition, and other pharmacological properties.

- Molecular Formula : C₉H₇N₃O₃

- Molecular Weight : 205.17 g/mol

- CAS Number : 97609-01-3

The structure of this compound includes a benzotriazine moiety, which is known to influence various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its cytotoxicity and enzyme inhibition.

Cytotoxicity

Cytotoxicity studies have shown that related compounds exhibit significant effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies on benzoxazinones indicate that certain derivatives possess notable cytotoxic properties against P388 cells with ID50 values around 9.9 µM . Although specific data for this compound is limited, its structural similarities suggest potential cytotoxic effects.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. One notable area of research involves its inhibitory effects on human acetylcholinesterase (hAChE). Compounds structurally related to this benzotriazine derivative have shown varying degrees of inhibition against hAChE, with some exhibiting up to 75% inhibition at concentrations of 300 µM . This suggests that this compound may also exhibit similar inhibitory properties.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with benzotriazine derivatives:

- Cytotoxicity in Cancer Cells :

-

Inhibition of Acetylcholinesterase :

- Research demonstrated that certain oxazolone derivatives inhibited hAChE significantly. The most potent inhibitors showed IC50 values ranging from 9 to 246 µM . Given the structural similarities between these compounds and this compound, it is plausible that this compound may exhibit similar enzyme inhibition characteristics.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFIHLPNCSLCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403878 |

Source

|

| Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97609-01-3 |

Source

|

| Record name | (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.